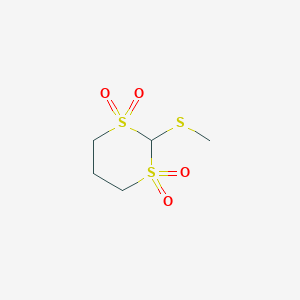
2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone is a sulfur-containing heterocyclic compound It is characterized by the presence of two sulfur atoms and a methylsulfanyl group attached to a dithiane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone typically involves the reaction of dithiane derivatives with methylsulfanyl reagents under controlled conditions. One common method involves the use of 2-methyl-5-nitrophenol and 4-methyl-3-nitrobenzenesulfonic acid as starting materials. These compounds undergo a series of reactions, including cyclization and oxidation, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiane ring to more reduced sulfur-containing compounds.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as sodium borohydride. Solvents like dichloromethane and acetonitrile are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted dithiane derivatives. These products can be further utilized in different chemical processes and applications.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylsulfanyl)nicotinamide: This compound shares the methylsulfanyl group but has a different core structure.
2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine: Another sulfur-containing heterocycle with similar reactivity.
2-Methylsulfanyl-1,4-dihydropyrimidines: These compounds are structurally related and exhibit similar chemical properties.
Uniqueness
2-(Methylsulfanyl)-1lambda~6~,3lambda~6~-dithiane-1,1,3,3-tetrone is unique due to its dithiane ring structure and the presence of multiple sulfur atoms
Eigenschaften
CAS-Nummer |
61165-90-0 |
|---|---|
Molekularformel |
C5H10O4S3 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
2-methylsulfanyl-1,3-dithiane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C5H10O4S3/c1-10-5-11(6,7)3-2-4-12(5,8)9/h5H,2-4H2,1H3 |
InChI-Schlüssel |
HQICRASWUOCHFK-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1S(=O)(=O)CCCS1(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


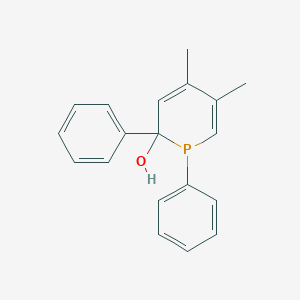
![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)
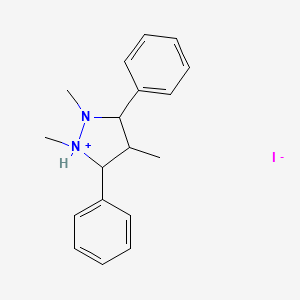
![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
![3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile](/img/structure/B14596611.png)
![5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione](/img/structure/B14596617.png)
![6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14596618.png)
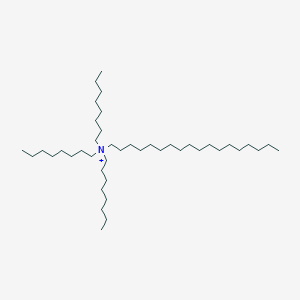
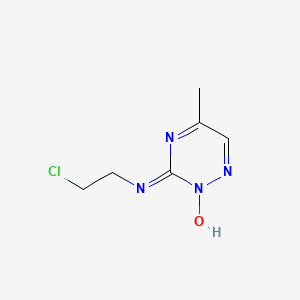
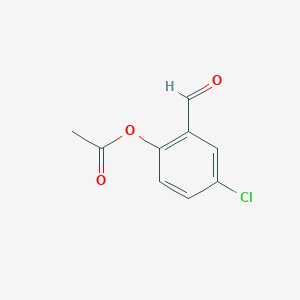
![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate](/img/structure/B14596659.png)
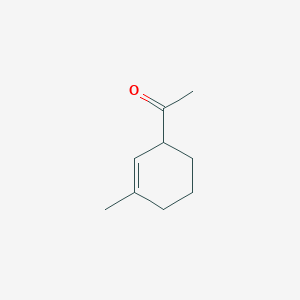
![4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14596665.png)
